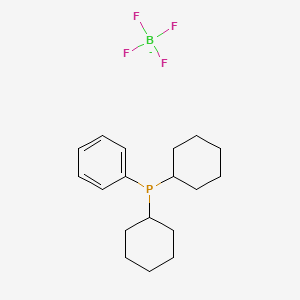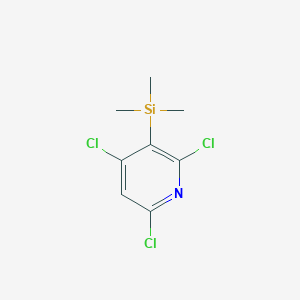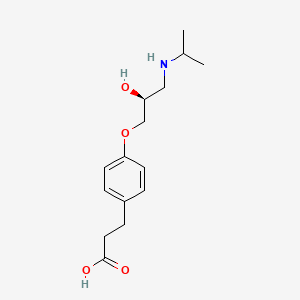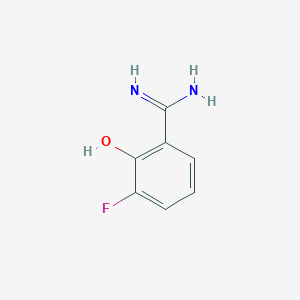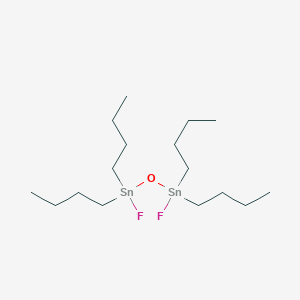
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is a chemical compound with the molecular formula C16H36F2OSn2 It is a member of the distannoxane family, which are organotin compounds containing a Sn-O-Sn linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane can be synthesized through the reaction of dibutyltin oxide with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2Bu2SnO+2HF→Bu2SnF+Bu2SnOH
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atoms.
Scientific Research Applications
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane
- 1,1,3,3-Tetrabutyl-1,3-dibromodistannoxane
- 1,1,3,3-Tetrabutyl-1,3-diiododistannoxane
Comparison
1,1,3,3-Tetrabutyl-1,3-difluorodistannoxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atoms also influence the compound’s interactions with other molecules, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
819-21-6 |
|---|---|
Molecular Formula |
C16H36F2OSn2 |
Molecular Weight |
519.9 g/mol |
IUPAC Name |
dibutyl-[dibutyl(fluoro)stannyl]oxy-fluorostannane |
InChI |
InChI=1S/4C4H9.2FH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
VOWNJLWTWJUDNL-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


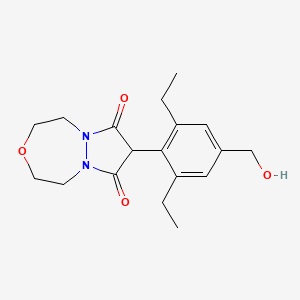
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
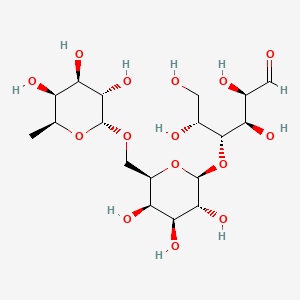
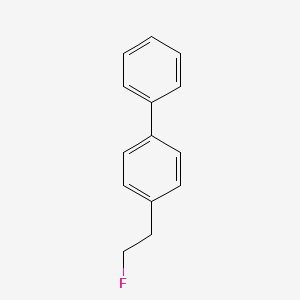
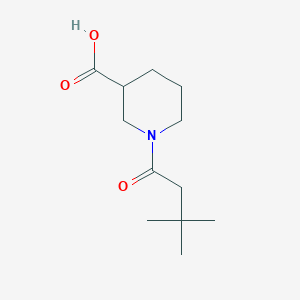
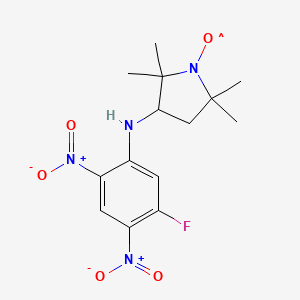
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
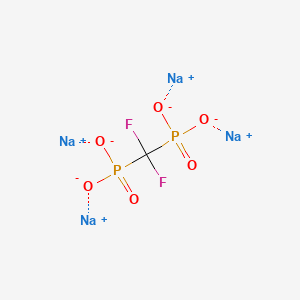
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
